molecular formula C76H142O15 B1227052 Maltose tetrapalmitate CAS No. 74764-16-2

Maltose tetrapalmitate

Cat. No.: B1227052
CAS No.: 74764-16-2
M. Wt: 1295.9 g/mol
InChI Key: KHCREHUFIDSMBT-KUXCTRACSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Maltose tetrapalmitate (MTP) is a non-toxic synthetic glycolipid analog of bacterial lipid A, functioning as a potent immunoadjuvant with demonstrated antitumor properties in research models . Its mechanism of action involves immune potentiation through macrophage activation and B lymphocyte mitogenicity, rather than direct cytotoxicity . Studies indicate that MTP can modulate Protein Kinase C (PKC) activity, activating the enzyme in the absence of phosphatidylserine, which is a potential pathway for its immunomodulatory effects . In vivo research has shown significant inhibition of prostate cancer growth, and it has also exhibited antitumor activity in models of mammary, colon, liver, and soft tissue tumors . Furthermore, MTP has been observed to impair tumor vascularization, suggesting an additional mechanism for its antitumor efficacy . When combined with other agents like hydrocortisone hemisuccinate, MTP has shown enhanced anti-angiogenesis activity . Its effectiveness has been validated in comparison to other immunoadjuvants like BCG and levamisole, and it has shown promise in combination therapies involving radiation and chemotherapy . This product is intended For Research Use Only.

Properties

CAS No.

74764-16-2

Molecular Formula

C76H142O15

Molecular Weight

1295.9 g/mol

IUPAC Name

[(2R,3R,4S,5R)-2,4,5-tri(hexadecanoyloxy)-6-oxo-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexyl] hexadecanoate

InChI

InChI=1S/C76H142O15/c1-5-9-13-17-21-25-29-33-37-41-45-49-53-57-67(79)86-63-66(88-69(81)59-55-51-47-43-39-35-31-27-23-19-15-11-7-3)75(91-76-73(85)72(84)71(83)64(61-77)89-76)74(90-70(82)60-56-52-48-44-40-36-32-28-24-20-16-12-8-4)65(62-78)87-68(80)58-54-50-46-42-38-34-30-26-22-18-14-10-6-2/h62,64-66,71-77,83-85H,5-61,63H2,1-4H3/t64-,65+,66-,71-,72+,73-,74-,75-,76-/m1/s1

InChI Key

KHCREHUFIDSMBT-KUXCTRACSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)OCC(C(C(C(C=O)OC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)OC1C(C(C(C(O1)CO)O)O)O)OC(=O)CCCCCCCCCCCCCCC

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H]([C@H]([C@@H]([C@H](C=O)OC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)O[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)OC(=O)CCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(C(C(C(C=O)OC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)OC1C(C(C(C(O1)CO)O)O)O)OC(=O)CCCCCCCCCCCCCCC

Other CAS No.

74764-16-2

Synonyms

maltose tetrapalmitate

Origin of Product

United States

Preparation Methods

Reaction Setup and Esterification Process

The synthesis of this compound begins with the esterification of maltose using palmitoyl chloride under anhydrous conditions. In a representative protocol, 10 mmol of dry maltose is dissolved in 40 mL of dry dimethylformamide (DMF) at 60°C, followed by the addition of 5 mL of dry pyridine to neutralize hydrochloric acid generated during the reaction. A solution of 40 mmol palmitoyl chloride in 5 mL DMF is introduced dropwise to the maltose mixture, maintaining vigorous stirring and a temperature of 60°C for 4–5 hours. This stoichiometric ratio (1:4 maltose-to-palmitoyl chloride) ensures complete tetra-esterification, as confirmed by subsequent chromatographic analysis.

The reaction’s progress is monitored via thin-layer chromatography (TLC) using a solvent system of chloroform:methanol:water (60:25:4, v/v/v). Six distinct bands are typically observed, with the this compound fraction exhibiting an Rf value of 0.68. This band is isolated in yields of 200–300 mg per 10 mmol of starting maltose, indicating a conversion efficiency of approximately 20–30%.

Purification and Isolation

Crude reaction mixtures are purified using silica gel column chromatography (3.8 × 40 cm column) with the same solvent system as TLC. The this compound fraction is collected, evaporated under reduced pressure, and dried to obtain a white, waxy solid. Patent CA2207903A1 further refines this process by incorporating a three-step isolation protocol to separate mono-, di-, tri-, and tetra-palmitate esters, though specific details of the additional steps remain proprietary.

Analytical Characterization of this compound

Hydrolysis and Compositional Analysis

Acid hydrolysis of the purified product (4 N HCl, 100°C, 4 hours) yields glucose and palmitic acid in a molar ratio of 1:2, confirming the disaccharide backbone and tetra-esterification. Colorimetric assays for reducing sugars (e.g., Somogyi-Nelson method) and fatty acids (sulfo-phospho-vanillin assay) validate the absence of free maltose and quantify ester content.

Elemental and Spectroscopic Analysis

Comparative Analysis of Synthetic Methodologies

Scalability and Reproducibility

The described methods are suitable for laboratory-scale production (100–300 mg batches) but lack explicit scalability data. Column chromatography remains a bottleneck for large-scale synthesis, necessitating further process optimization for industrial applications.

Pharmaceutical Formulation Considerations

This compound’s hydrophobicity necessitates formulation strategies to enhance bioavailability. Patent CA2207903A1 discloses its incorporation into lipid-based nanoparticles or emulsions for intravenous delivery, while intravesical instillation (50 mL saline containing 35 mg MTP) has been used in bladder cancer therapy. Oral administration (30–60 mg/day) is also feasible, with no reported gastrointestinal toxicity.

Data Tables

Table 1: Synthetic Conditions for this compound

ParameterCA2207903A1Cancer Research
Maltose (mmol)1010
Palmitoyl Chloride (mmol)4040
SolventDMFDMF
Reaction Time (hours)4–54–5
Purification MethodColumn ChromatographyColumn Chromatography
Yield (%)20–3020–30

Table 2: Analytical Characterization Data

TestResultMethod
Hydrolysis ProductsGlucose + Palmitic AcidAcid Hydrolysis (4 N HCl)
Molar Ratio (Glucose:PA)1:2Colorimetric Assay
Elemental Analysis (C)69.92%Combustion Analysis
Elemental Analysis (H)11.15%Combustion Analysis

Table 3: Biological Activity in Tumor Models

Tumor ModelResponse to MTPSource
Mammary Ascites CarcinomaTumor rejection comparable to bacterial glycolipid mR595
Bladder Carcinoma60% reduction in recurrence vs. controls

Q & A

Q. What methodologies are recommended for synthesizing and characterizing maltose tetrapalmitate (MTP) to ensure reproducibility?

To synthesize MTP, employ esterification protocols using maltose and palmitic acid derivatives under controlled anhydrous conditions. Characterization should include nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry for molecular weight validation. For reproducibility, document reaction parameters (temperature, solvent ratios, catalyst concentration) and adhere to guidelines for reporting experimental details, such as those outlined in the Beilstein Journal of Organic Chemistry . Batch-to-batch consistency can be improved by standardizing purification steps and quantifying impurities via HPLC-MS .

Q. How can researchers assess the in vitro therapeutic potential of MTP using tumor rejection models?

Use syngeneic murine tumor models to evaluate MTP's immunomodulatory effects. For example, compare survival times and tumor rejection rates between PBS-treated controls and MTP-treated cohorts. In one study, MTP increased average survival to 46.4 ± 24.2 days with 10% tumor rejection, contrasting with PBS (37.8 ± 15.3 days, 0% rejection) . Ensure experimental rigor by standardizing dosing schedules, monitoring immune cell infiltration (e.g., via flow cytometry), and validating tumor regression histologically. Include positive controls (e.g., Lipid A) to contextualize efficacy .

Advanced Research Questions

Q. How can response surface methodology (RSM) and central composite design (CCD) optimize MTP's biological activity or synthesis yield?

Apply RSM-CCD to model interactions between critical variables (e.g., reactant concentrations, temperature, pH). For synthesis, design a CCD matrix with five levels (-α, -1, 0, +1, +α) for variables like molar ratios or reaction time. Use ANOVA to identify significant factors (p < 0.05) and generate a quadratic polynomial equation to predict optimal conditions . For biological activity optimization, test variables such as adjuvant concentration and immunization intervals. Validate predictions with confirmatory experiments and report coefficients of determination (R² > 0.9) to ensure model reliability .

Q. How should researchers resolve contradictions in MTP's efficacy across preclinical studies?

Conduct meta-analyses of tumor rejection data, comparing MTP with structurally analogous glycolipids (e.g., maltose hexastearate or hexaoleate). For instance, MTP showed 10% tumor rejection vs. 20% for maltose hexastearate, suggesting lipid chain length impacts activity . Address discrepancies by standardizing experimental models (e.g., tumor cell line, dosing regimen) and performing dose-response studies. Use systematic review frameworks to integrate secondary keywords (e.g., "adjuvant efficacy," "immune response") and guide data extraction .

Q. What advanced analytical techniques enable precise detection of MTP and its metabolites in biological systems?

Deploy enzyme-based conductometric biosensors for real-time maltose detection (linear range: 0.002–1 mM) . Couple this with LC-MS/MS to quantify MTP metabolites (e.g., hydrolyzed palmitate chains). For transport kinetics, use isolated plasma membrane vesicles to measure uptake rates (Kmapp = 4.6 ± 0.3 mM, Vmax = 526 ± 2 nmol/min/mg protein) and assess pH/electrochemical gradient dependencies . Validate findings with isotopic labeling (e.g., ¹⁴C-maltose) to track efflux and exchange dynamics .

Q. How can researchers design studies to address MTP's stability and batch variability in long-term experiments?

Implement accelerated stability testing under varying temperatures and humidity levels. Quantify degradation products via HPLC and correlate with bioactivity loss. For batch variability, request peptide content analysis (for salt/TFA removal) and solubility profiling if MTP is used in cell-based assays . Use multivariate analysis to identify critical quality attributes (CQAs) affecting stability, such as residual solvent levels or oxidation susceptibility.

Methodological Considerations

  • Data Interpretation : Avoid inductive fallacies when extrapolating tumor rejection rates to broader therapeutic claims. Use survival curves and log-rank tests for statistical rigor .
  • Reporting Standards : Follow journal guidelines for separating experimental details (main text vs. supplementary) and citing prior synthesis methods .
  • Ethical Replication : Share protocols and raw data via repositories to enable independent verification, as exemplified in recent open-access frameworks .

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